![molecular formula C14H14N2O5 B2698582 Methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate CAS No. 379239-03-9](/img/structure/B2698582.png)
Methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate
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Description
Methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate, commonly known as MEPC, is a pyrazole derivative that has gained attention in recent years due to its potential applications in scientific research. MEPC is a small molecule that is synthesized through a simple chemical reaction and has shown promising results in various research studies.
Scientific Research Applications
Corrosion Inhibition
Methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate demonstrates significant inhibitive action against the corrosion of pure iron in acidic media. This efficiency is observed through various techniques, including weight loss and electrochemical methods, indicating the compound's potential as an efficient corrosion inhibitor. The inhibition efficiency increases with the concentration, suggesting its adsorption on the iron surface follows the Langmuir adsorption isotherm model (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Anticonvulsant Activity
The synthesis and study of compounds related to Methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate have led to the development of new 3-aminopyrroles with considerable anticonvulsant activity. This activity, evaluated through various test models, highlights the potential of these compounds in treating seizures without notable neurotoxicity, positioning them as promising candidates for further exploration in anticonvulsant drug development (Unverferth et al., 1998).
Synthesis of Heterocyclic Compounds
Research into Methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate and similar compounds has contributed to the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes. These compounds exhibit significant solvatochromic behavior and tautomeric structures in various solvents, suggesting their utility in dye and pigment industries. The acid and base effects on these dyes' visible absorption maxima further illustrate their potential in applications requiring color-changing materials (Karcı & Karcı, 2012).
Corrosion Inhibition Performance
Further studies have shown that pyranopyrazole derivatives, including compounds structurally related to Methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate, serve as potent corrosion inhibitors for mild steel in HCl solutions. These findings, obtained through gravimetric, electrochemical, and theoretical studies, reinforce the compound's role in corrosion protection, providing insights into the molecular mechanisms underlying its effectiveness (Yadav, Gope, Kumari, & Yadav, 2016).
properties
IUPAC Name |
methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-3-21-13(18)9-4-6-10(7-5-9)16-8-11(17)12(15-16)14(19)20-2/h4-8,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSHZWRJBAEGFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |
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